Cas no 157424-76-5 (tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate)

tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Properties
Names and Identifiers
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- Carbamic acid,(2E)-2,4-pentadienyl-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI)
- tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
- TERT-BUTYL N-[(2E)-PENTA-2,4-DIEN-1-YL]CARBAMATE
- tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate
- 157424-76-5
- SCHEMBL8083221
- SCHEMBL8083217
- EN300-21837760
-
- MDL: MFCD28957271
- Inchi: InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+
- InChIKey: WMOXWVRJMDXJKS-VOTSOKGWSA-N
- SMILES: C(NC(=O)OC(C)(C)C)/C=C/C=C
Computed Properties
- 精确分子量: 183.12601
- 同位素质量: 183.125928785g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 可旋转化学键数量: 5
- 复杂度: 202
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 1
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 38.3Ų
- XLogP3: 2.2
Experimental Properties
- PSA: 38.33
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21837760-0.1g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-21837760-5.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 5g |
$3273.0 | 2023-05-25 | ||
Enamine | EN300-21837760-0.05g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-21837760-0.5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-21837760-0.25g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-21837760-2.5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-21837760-5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-21837760-1g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-21837760-1.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 1g |
$1129.0 | 2023-05-25 | ||
Enamine | EN300-21837760-10.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 10g |
$4852.0 | 2023-05-25 |
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Literature
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
Additional information on tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
Recent Advances in the Study of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diene structure and tert-butyl carbamate functional group, has been explored for its potential applications in drug discovery, organic synthesis, and as a key intermediate in the development of novel therapeutics. Recent studies have highlighted its utility in click chemistry, bioconjugation, and as a precursor for bioactive molecules.
One of the most notable advancements involves the use of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate in the synthesis of complex heterocyclic compounds. Researchers have demonstrated its efficacy in Diels-Alder reactions, where it serves as a diene component, enabling the construction of pharmacologically relevant scaffolds. The compound's reactivity and stability under various conditions make it a versatile tool in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting enzymes involved in disease pathways.
In addition to its synthetic applications, recent investigations have explored the biological activity of derivatives of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate. Preliminary in vitro studies suggest that certain analogs exhibit promising activity against cancer cell lines, with mechanisms of action involving interference with cellular proliferation and apoptosis pathways. These findings underscore the potential of this compound as a lead structure for the development of anticancer agents.
Furthermore, the compound's role in bioconjugation strategies has been a focal point of recent research. Its diene moiety allows for efficient coupling with dienophiles, facilitating the labeling of biomolecules such as proteins and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic probes, where precise molecular recognition is critical.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate-derived compounds. Ongoing research aims to address these limitations through structural modifications and formulation strategies, with the goal of enhancing bioavailability and reducing off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the therapeutic potential of this compound.
In conclusion, tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies highlighting its potential in addressing unmet medical needs. Continued exploration of its properties and derivatives is expected to yield significant advancements in the field.
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